molecular formula C15H19N B8563525 2-Hexylquinoline CAS No. 90860-81-4

2-Hexylquinoline

Cat. No. B8563525
Key on ui cas rn: 90860-81-4
M. Wt: 213.32 g/mol
InChI Key: ZSOXSERTDTXCAG-UHFFFAOYSA-N
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Patent
US03997708

Procedure details

2-hexylquinoline; 4-methylquinoline; 1-methylacridine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1)CCCCC.CC1C2C(=CC=CC=2)N=CC=1.CC1C2C(=NC3C(C=2)=CC=CC=3)C=CC=1>>[CH3:1][C:7]1[N:8]=[CH:9][C:14]2[C:15]([CH:16]=1)=[CH:10][CH:11]=[CH:12][CH:13]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C1=NC2=CC=CC=C2C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=NC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC2=NC3=CC=CC=C3C=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1N=CC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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